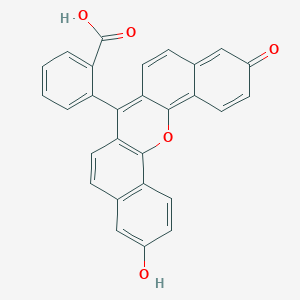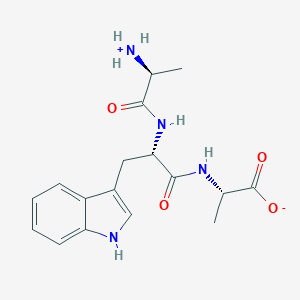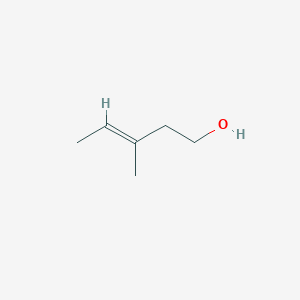
Naphthofluorescein
Descripción general
Descripción
Naphthofluorescein and its derivatives are a class of compounds that have been extensively studied due to their unique photophysical properties and potential applications in various fields, including biological imaging and pH sensing. These compounds are characterized by the presence of additional benzene units attached to the fluorescein structure, which can significantly alter their photophysical behavior and enhance their functionality .
Synthesis Analysis
The synthesis of naphthofluorescein derivatives typically involves Friedel-Crafts type reactions, which allow for the construction of complex molecules through the formation of new carbon-carbon bonds. For instance, the synthesis of compound 4, a pH indicator, was achieved through the reaction between aroylbenzoic acids and dihydroxynaphthalenes . Other synthetic methods include a two-step method for creating a naphthofluorescein-based probe for hydrogen sulfide detection , and the use of electrophilic fluorination with dilute fluorine gas to produce fluorinated naphthofluorescein derivatives for Cerenkov imaging .
Molecular Structure Analysis
The molecular structure of naphthofluorescein derivatives is crucial for their photophysical properties and applications. The introduction of additional benzene rings and functional groups can lead to compounds with near-infrared (NIR) fluorescent emission, which is highly desirable for in vivo imaging due to lower background interference and deeper tissue penetration . The molecular structure also influences the selectivity and affinity of these compounds for specific biological targets, as seen in the synthesis of a naphthofluorescein conjugate with high selectivity for galectin-3 .
Chemical Reactions Analysis
Naphthofluorescein derivatives can undergo various chemical reactions that are essential for their applications. For example, the dual-response naphthofluorescein-based fluorescent probe developed for cysteine/homocysteine detection in living cells relies on two independent reaction sites within the molecule for selective detection . Additionally, the regioselective cascade synthesis of naphthofurans demonstrates the synthetic utility of these compounds through C(sp3)–H functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthofluorescein derivatives, such as fluorescence quantum yields, solvatochromic behavior, and pH sensitivity, are key to their practical applications. These properties are influenced by the molecular structure and the solvent environment. For instance, the solvatochromic fluorophores related to naphthofluorescein exhibit high quantum yields and large Stokes shifts, which are advantageous for biological applications . The pH sensitivity of naphthofluorescein diphosphate makes it a suitable substrate for the determination of alkaline phosphatase activity .
Aplicaciones Científicas De Investigación
1. Detection and Imaging in Biological Systems
Naphthofluorescein has been utilized in various biological applications due to its fluorescent properties. For example, a study developed a naphthofluorescein-based probe for rapid and selective detection of cysteine in living cells, demonstrating its potential in bioimaging and intracellular monitoring with low cytotoxicity (Xue, Ding, Zhai, Zhang, & Feng, 2015). Additionally, naphthofluorescein has been employed in the detection and imaging of hydrogen sulfide in living cells, highlighting its versatility in biological and medical applications (Chen, Xie, Shan, Zhao, Wu, Zhou, & Jin, 2020).
2. Fluorescent pH Indicators
Naphthofluorescein derivatives have been synthesized to function as pH indicators, showing color change in different pH conditions. These derivatives have been successfully used in living cell imaging (Azuma, Nakamura, Kuramochi, Sasamori, Tokitoh, Sagami, & Tsubaki, 2012). This versatility makes naphthofluorescein an essential tool for biological research, particularly in studies involving cellular environments and pH variations.
3. Detection of Reactive Oxygen Species
Studies have also focused on using naphthofluorescein-based probes for detecting reactive oxygen species in biological systems. For example, a derivative, 4′,9′‐Bis(diphenylphosphinyl)naphthofluorescein, was synthesized as a selective and sensitive probe for the superoxide radical anion, a type of reactive oxygen species (Xu, Liu, & Tang, 2007). Such probes are crucial in understanding oxidative stress and related cellular processes.
4. Cerenkov Imaging and PET
Fluorinated derivatives of naphthofluorescein have been developed for functional Cerenkov imaging. These derivatives retain pH sensitivity and fluorescence capability, showing potential in PET and Cerenkov imaging for detecting pH in tissues and organs (Arroyo, Guzman, Kachur, Saylor, Popov, & Delikatny, 2019). This advancement marks significant progress in medical imaging and diagnostics.
5. Fluorescence-Based Sensing and Imaging Systems
Naphthofluorescein has been integrated into various sensing and imaging systems. For instance, a long-wavelength fluorescence detection system incorporating naphthofluorescein demonstrated potential for immunoassays and rapid fluorescence detection (Hu, French, Palmer, Evans, Zhou, Sarpara, & Miller, 2002). Such systems expand the scope of naphthofluorescein's applications beyond conventional biological imaging.
Safety And Hazards
Propiedades
IUPAC Name |
7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16O5/c29-17-7-9-19-15(13-17)5-11-23-25(19)32-26-20-10-8-18(30)14-16(20)6-12-24(26)28(23)22-4-2-1-3-21(22)27(31)33-28/h1-14,29-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQIUDNVFVTQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886440 | |
| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthofluorescein | |
CAS RN |
61419-02-1 | |
| Record name | Naphthofluorescein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61419-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthofluorescein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Naphthofluorescein?
A1: Naphthofluorescein has a molecular formula of C28H16O7 and a molecular weight of 460.42 g/mol. []
Q2: What are the key spectroscopic properties of Naphthofluorescein?
A2: Naphthofluorescein exhibits long-wavelength fluorescence. The optimum excitation wavelength can be influenced by additives like cyclodextrins and CHAPS, potentially reaching up to 635 nm, ideal for diode laser-based detection. []
Q3: How does the chemical structure of Naphthofluorescein contribute to its stability?
A3: Researchers have designed Naphthofluorescein derivatives like NFOM-2 with an intramolecular hydrogen bonding network, significantly enhancing photostability compared to derivatives lacking this feature. []
Q4: Are there specific applications where Naphthofluorescein's stability is advantageous?
A4: The enhanced stability of derivatives like NFOM-2 makes them suitable for applications like photothermal therapy (PTT), where photostability is crucial. []
Q5: How does Naphthofluorescein perform in different solvent systems?
A5: The excitation wavelength of Naphthofluorescein's hydrolysis product can be red-shifted by modifying the solvent environment, suggesting adaptability for diverse applications. []
Q6: How does Naphthofluorescein interact with alkaline phosphatase?
A6: Naphthofluorescein diphosphate and monophosphate act as fluorogenic substrates for alkaline phosphatase. Upon enzymatic hydrolysis, they yield fluorescent Naphthofluorescein, enabling the detection of this enzyme. [, ]
Q7: Can Naphthofluorescein be used to study enzyme inhibitors?
A7: Yes, Naphthofluorescein-based assays have been used to determine the activity of alkaline phosphatase inhibitors, such as theophylline. []
Q8: Does Naphthofluorescein interact with other proteins?
A8: Research suggests that Naphthofluorescein can bind to the C fragment of tetanus toxin (TetC), specifically at Site-2, a unique binding site on this toxin. []
Q9: What are the potential applications of Naphthofluorescein in studying biological processes?
A9: Naphthofluorescein has been explored for its ability to monitor cytosolic entry of cell-penetrating peptides due to its pH sensitivity. [] It has also been used in the development of fluorescent cobalamin derivatives (CobalaFluors) for imaging transcobalamin receptors. []
Q10: Can Naphthofluorescein detect specific molecules in biological systems?
A10: Yes, derivatives of Naphthofluorescein have been developed to detect molecules like hydrogen peroxide (H2O2) [, ], hydrogen sulfide (H2S) [], and cysteine/homocysteine [, ] in living cells, highlighting its potential as a biosensor.
Q11: Have computational methods been used to study Naphthofluorescein?
A11: Yes, molecular docking studies have been conducted to understand the binding interactions and affinity of Naphthofluorescein with targets like furin. []
Q12: How does modifying the structure of Naphthofluorescein affect its properties?
A12: Structural modifications, such as the introduction of specific functional groups, have led to the development of Naphthofluorescein-based probes with enhanced selectivity and sensitivity for target molecules like cysteine and homocysteine. []
Q13: Can you provide an example of how SAR studies have improved Naphthofluorescein-based probes?
A13: The development of NAF-BN, a near-infrared fluorescent probe, involved utilizing a benzyl boronic acid ester to quench the fluorescence of the Naphthofluorescein core. This modification enabled the selective detection of peroxynitrite (ONOO−) in living cells and Drosophila brains. []
Q14: Has Naphthofluorescein shown efficacy in biological models?
A14: Naphthofluorescein, specifically a derivative encapsulated in nanoparticles (NFOMNPs), has shown promising results as a photothermal agent in both in vitro and in vivo studies for cancer treatment. []
Q15: Are there studies investigating the use of Naphthofluorescein in animal models of disease?
A15: Research has demonstrated the application of Naphthofluorescein-based probes for visualizing ONOO− in Drosophila brains, indicating its potential for studying neurological disorders. []
Q16: Are there strategies for targeted delivery of Naphthofluorescein?
A16: Researchers have explored encapsulating Naphthofluorescein derivatives into nanocarriers like organic nanoparticles (NFOMNPs) for improved delivery and therapeutic efficacy in photothermal therapy. []
Q17: Can Naphthofluorescein be used to target specific cell types or tissues?
A17: Studies have shown the feasibility of using fluorescent hybrid magnetoliposomes loaded with Naphthofluorescein for targeted delivery and detection of reactive oxygen species in biological systems. [] Additionally, collagen-targeted theranostic nanosponges have been developed for delivering a matrix metalloproteinase 14 inhibitor, Naphthofluorescein. []
Q18: What analytical techniques are commonly employed to study Naphthofluorescein?
A18: Common techniques include fluorescence spectroscopy for analyzing fluorescence properties, mass spectrometry for structural characterization, and microscopy for visualizing cellular uptake and distribution. [, , , ]
Q19: How is Naphthofluorescein detected and quantified in biological samples?
A19: Fluorescence spectroscopy is a primary method for detecting and quantifying Naphthofluorescein in biological samples. The use of long-wavelength excitation and emission minimizes interference from background fluorescence in these samples. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)


